molecular formula C10H13F2N B15225040 (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine

(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine

Cat. No.: B15225040
M. Wt: 185.21 g/mol
InChI Key: AFVSTEJHXZFPGN-JTQLQIEISA-N
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Description

(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine is a chiral amine featuring a 2,5-difluorophenyl group attached to a propan-1-amine backbone with a methyl substituent at the 2-position.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

(1S)-1-(2,5-difluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13F2N/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3/t10-/m0/s1

InChI Key

AFVSTEJHXZFPGN-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C=CC(=C1)F)F)N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluorobenzene, which undergoes a Friedel-Crafts alkylation to introduce the propan-1-amine group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

    Reaction Conditions: Common reagents used in these reactions include aluminum chloride for the Friedel-Crafts reaction and chiral catalysts for the resolution step.

Industrial Production Methods: Industrial production of (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares (S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine with compounds from the evidence, focusing on structural, synthetic, and functional differences.

Table 1: Key Comparative Data

Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Activity Synthesis Highlights
(S)-1-(2,5-Difluorophenyl)-2-methylpropan-1-amine Propan-1-amine 2,5-Difluorophenyl, 2-methyl ~185.21 (calculated) Intermediate (inferred) Not detailed in evidence
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine Ethan-1-amine 3,6-Dibromopyridinyl, 3,5-difluorophenyl 393.3 Not specified HCl-mediated deprotection of sulfinamide intermediate
(R)-2-(2,5-Difluorophenyl)pyrrolidine Pyrrolidine 2,5-Difluorophenyl Not provided Intermediate for TRK inhibitors Acid/reducing agent treatment of sulfinamide precursor
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Pyrazolopyrimidine-carboxamide 2,5-Difluorophenyl, pyrrolidinyl, hydroxypyrrolidine Not provided TRK inhibitor (anti-cancer) Multi-step synthesis via carbamate intermediates

Structural and Functional Insights

Core Structure and Substituents :

  • The main compound is a simple amine with a compact structure, whereas the pyrazolopyrimidine derivative in incorporates a heterocyclic core for kinase inhibition . The bromopyridinyl and difluorophenyl substituents in introduce bulk and electronic effects distinct from the main compound’s methyl and difluorophenyl groups .
  • Stereochemical Variations : The (S)-configuration in the main compound contrasts with the (R)-pyrrolidine in , which is critical for TRK inhibition .

Pharmacological Relevance :

  • The TRK inhibitor’s complex structure () enables target-specific binding, whereas the main compound’s simplicity may limit direct bioactivity but enhance versatility as a synthetic building block .

Physicochemical Properties :

  • The main compound’s lower molecular weight (~185 vs. 393.3 in ) suggests improved solubility and metabolic clearance compared to bulkier analogs .

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